molecular formula C12H20N2O5 B6263974 (6-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)pyrazin-2-yl)methanol CAS No. 1921281-12-0

(6-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)pyrazin-2-yl)methanol

Cat. No. B6263974
CAS RN: 1921281-12-0
M. Wt: 272.3
InChI Key:
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Description

(6-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)pyrazin-2-yl)methanol, or 6-MEEPM, is an organic compound derived from pyrazine and methanol. It is a colorless liquid with a mild odor, and is soluble in water and most organic solvents. 6-MEEPM is widely used in various fields such as pharmaceuticals, materials science, and synthetic organic chemistry. In particular, it has been used in the synthesis of various pharmaceuticals, including anticonvulsants, antihistamines, and anti-inflammatory drugs. Additionally, it has been used in the synthesis of polymers, dyes, and other materials.

Scientific Research Applications

6-MEEPM has been used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals, including anticonvulsants, antihistamines, and anti-inflammatory drugs. Additionally, it has been used in the synthesis of polymers, dyes, and other materials. It has also been used in the synthesis of various organic compounds, such as amino acids, esters, and amines. Furthermore, it has been used in the synthesis of various metal complexes and metal-organic frameworks.

Mechanism of Action

The mechanism of action of 6-MEEPM is not yet fully understood. However, it is thought to be related to its ability to form complexes with metal ions. These complexes can then interact with various biomolecules, such as proteins and nucleic acids, to produce various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-MEEPM are not yet fully understood. However, it is thought to have various effects on the body, including anti-inflammatory, anticonvulsant, and antihistamine activity. Additionally, it has been shown to have an effect on the central nervous system, as well as the cardiovascular and immune systems.

Advantages and Limitations for Lab Experiments

The advantages of using 6-MEEPM in lab experiments include its low cost, ease of synthesis, and availability of various derivatives. Additionally, it is relatively non-toxic and has a mild odor. However, there are some limitations to using 6-MEEPM in lab experiments. For example, it is not very stable and can decompose easily. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for 6-MEEPM research. One potential direction is the development of new derivatives of 6-MEEPM, which could be used in the synthesis of various pharmaceuticals, materials, and other compounds. Additionally, further research could be done to better understand the mechanism of action of 6-MEEPM and its biochemical and physiological effects. Additionally, further research could be done to improve the stability and solubility of 6-MEEPM, as well as to develop new methods of synthesis. Finally, further research could be done to explore the potential applications of 6-MEEPM in various fields, such as materials science and organic chemistry.

Synthesis Methods

6-MEEPM can be synthesized using a variety of methods. One common method is the reaction of 2-methoxyethanol with pyrazine in the presence of sodium hydroxide and sulfuric acid. This reaction produces a mixture of 6-MEEPM and 6-methoxy-2-pyrazin-2-ylmethanol, which can then be separated using a silica gel column chromatography. Another method involves the reaction of 2-methoxyethanol with pyrazine in the presence of sodium hydroxide and sodium acetate. This produces a mixture of 6-MEEPM and 6-methoxy-2-pyrazin-2-ylmethanol, which can then be separated using a silica gel column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (6-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)pyrazin-2-yl)methanol involves the reaction of 2,6-dichloropyrazine with 2-(2-(2-methoxyethoxy)ethoxy)ethanol in the presence of a base to form the intermediate 6-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)pyrazin-2-ol. This intermediate is then reduced to the final product using sodium borohydride and methanol.", "Starting Materials": [ "2,6-dichloropyrazine", "2-(2-(2-methoxyethoxy)ethoxy)ethanol", "Base (e.g. potassium carbonate)", "Sodium borohydride", "Methanol" ], "Reaction": [ "Step 1: 2,6-dichloropyrazine is reacted with 2-(2-(2-methoxyethoxy)ethoxy)ethanol in the presence of a base (e.g. potassium carbonate) in an aprotic solvent (e.g. DMF) at elevated temperature to form the intermediate 6-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)pyrazin-2-ol.", "Step 2: The intermediate 6-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)pyrazin-2-ol is then reduced to the final product using sodium borohydride and methanol in an aprotic solvent (e.g. THF) at room temperature.", "Step 3: The final product is isolated and purified using standard techniques such as column chromatography or recrystallization." ] }

CAS RN

1921281-12-0

Product Name

(6-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)pyrazin-2-yl)methanol

Molecular Formula

C12H20N2O5

Molecular Weight

272.3

Purity

0

Origin of Product

United States

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